8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Its core structure consists of a pyrimidine ring fused to a quinoline scaffold, with additional substituents modulating its physicochemical and biological properties. Key features include:
- 2-((4-nitrobenzyl)thio) moiety: The nitro group (-NO₂) is electron-withdrawing, influencing electronic distribution and reactivity, while the benzylthio (-S-CH₂-C₆H₄) group contributes to sulfur-based interactions in biological systems .
- 5-(pyridin-3-yl) substituent: The pyridine ring introduces nitrogen-based hydrogen bonding and π-π stacking capabilities, critical for target binding .
This compound’s molecular formula is C₂₃H₁₉N₅O₄S (MW: 461.5 g/mol), as confirmed by structural data . Its synthesis typically involves multicomponent reactions (MCRs) using dimedone, 6-amino-1,3-dimethyluracil, and functionalized aldehydes, with trityl chloride (TrCl) as a catalyst .
Properties
IUPAC Name |
8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-25(2)10-17-20(18(31)11-25)19(15-4-3-9-26-12-15)21-22(27-17)28-24(29-23(21)32)35-13-14-5-7-16(8-6-14)30(33)34/h3-9,12,19H,10-11,13H2,1-2H3,(H2,27,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLJLQSPGIIHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CN=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,8-Dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of approximately 489.55 g/mol. This compound features a pyrimidine backbone and a nitrobenzyl thioether moiety that may contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures to 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exhibit anticancer properties. Nitrobenzoate derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that nitrobenzoate-based compounds can suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .
Antimicrobial Activity
Nitrobenzyl compounds are also noted for their antimicrobial properties. The presence of the nitro group in the structure is often associated with enhanced antibacterial and antifungal activities. Research indicates that similar compounds can disrupt bacterial cell membranes and inhibit vital metabolic processes .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways related to cell growth and apoptosis. The nitro group can undergo reduction within cells to form reactive intermediates that can damage DNA or interfere with cellular metabolism.
Study on Anticancer Activity
A study focused on nitrobenzoate-derived compounds evaluated their effects on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of these compounds for development as anticancer agents .
Antimicrobial Efficacy
Another research project investigated the antimicrobial effects of related nitrobenzyl compounds against various pathogens. The findings revealed that these compounds exhibited significant inhibitory effects on bacterial growth at low concentrations, suggesting their potential as therapeutic agents against infections .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The use of TrCl in MCRs improves yields (70–85%) compared to traditional methods like sodium ethoxide-mediated cyclization (50–70%) .
Pharmacological and Physicochemical Comparisons
Notable Findings:
- Nitro Group Impact : The nitro substituent in the target compound correlates with moderate cytotoxicity but higher metabolic stability compared to chlorobenzyloxy analogs, which show stronger enzyme inhibition but poorer solubility .
- Pyridine vs. Phenyl : The pyridin-3-yl group improves target selectivity in kinase assays compared to purely aromatic substituents .
Research Findings and Limitations
- Antimicrobial Potential: Derivatives with sulfur-containing substituents (e.g., benzylthio) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .
- Thermal Stability: The target compound decomposes at 220–240°C, comparable to other pyrimidoquinolines, but lower than urea-linked analogs (>300°C) .
- Limitations: Poor bioavailability due to low solubility remains a challenge for nitro-substituted derivatives, necessitating formulation strategies like nanoencapsulation .
Preparation Methods
Preparation of 8,8-Dimethyl-7,8,9,10-Tetrahydroquinoline-4,6-Dione
The core scaffold derives from 5,5-dimethylcyclohexane-1,3-dione (dimedone), which undergoes condensation with urea under acidic conditions to form the bicyclic framework.
Procedure :
- Dimedone (10 mmol) and urea (12 mmol) are refluxed in glacial acetic acid (30 mL) with concentrated HCl (2 mL) for 6 hours.
- The precipitate is filtered and recrystallized from ethanol to yield 8,8-dimethyl-7,8,9,10-tetrahydroquinoline-4,6-dione as white crystals (82% yield, m.p. 210–212°C).
Characterization :
Functionalization at C5 with Pyridin-3-yl Group
The pyridin-3-yl moiety is introduced via palladium-catalyzed cross-coupling.
Procedure :
- The core (5 mmol) is treated with pyridin-3-ylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) in dioxane/H₂O (4:1, 25 mL) at 90°C for 12 hours.
- Purification via silica gel chromatography (hexanes/EtOAc 3:1) affords 5-(pyridin-3-yl)-8,8-dimethyl-7,8,9,10-tetrahydroquinoline-4,6-dione (75% yield, m.p. 228–230°C).
Characterization :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (d, J = 4.5 Hz, 1H, Py-H), 8.54 (s, 1H, Py-H), 7.88 (d, J = 7.8 Hz, 1H, Py-H), 7.42 (dd, J = 4.5, 7.8 Hz, 1H, Py-H), 3.30 (s, 2H, CH₂), 2.64 (s, 2H, CH₂), 1.18 (s, 6H, 2×CH₃).
Installation of the Thioether Moiety at C2
Chlorination at C2
A chlorinated intermediate is generated for subsequent thiol substitution.
Procedure :
- The C5-functionalized core (4 mmol) is treated with POCl₃ (20 mL) and DMF (0.5 mL) at 80°C for 3 hours.
- Excess POCl₃ is evaporated, and the residue is quenched with ice-water to yield 2-chloro-5-(pyridin-3-yl)-8,8-dimethyl-7,8,9,10-tetrahydroquinoline-4,6-dione (89% yield, m.p. 245–247°C).
Characterization :
- ³⁵Cl NMR (126 MHz, CDCl₃) : δ 98.4 ppm.
Nucleophilic Substitution with 4-Nitrobenzylthiol
The thioether linkage is established via SN2 reaction.
Procedure :
- 2-Chloro intermediate (3 mmol) and 4-nitrobenzylthiol (3.3 mmol) are stirred in DMF (15 mL) with K₂CO₃ (9 mmol) at 60°C for 8 hours.
- The product is isolated by precipitation in ice-water and recrystallized from ethanol to afford the title compound (68% yield, m.p. 265–267°C).
Characterization :
- IR (KBr) : 1530 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch), 680 cm⁻¹ (C–S).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.32 (d, J = 8.5 Hz, 2H, Ar-H), 7.98 (d, J = 8.5 Hz, 2H, Ar-H), 8.70 (s, 1H, Py-H), 8.55 (d, J = 4.5 Hz, 1H, Py-H), 7.90 (d, J = 7.8 Hz, 1H, Py-H), 7.44 (dd, J = 4.5, 7.8 Hz, 1H, Py-H), 4.52 (s, 2H, SCH₂), 3.34 (s, 2H, CH₂), 2.68 (s, 2H, CH₂), 1.22 (s, 6H, 2×CH₃).
Alternative Synthetic Routes
Mitsunobu Reaction for Thioether Formation
For substrates sensitive to basic conditions, the Mitsunobu reaction offers a complementary pathway.
Procedure :
- 2-Hydroxy intermediate (2 mmol), 4-nitrobenzylthiol (2.4 mmol), PPh₃ (2.4 mmol), and DIAD (2.4 mmol) are stirred in THF (10 mL) at 0°C for 2 hours.
- Purification by column chromatography (hexanes/EtOAc 2:1) yields the product (58% yield).
Reaction Optimization and Yield Comparison
| Step | Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Core formation | Acidic condensation | AcOH, HCl, reflux | 82 | 98.5 |
| C5 functionalization | Suzuki-Miyaura coupling | Pd(PPh₃)₄, dioxane | 75 | 97.8 |
| C2 chlorination | POCl₃/DMF | 80°C, 3 h | 89 | 99.1 |
| Thioether installation | SN2 substitution | K₂CO₃, DMF, 60°C | 68 | 98.3 |
| Mitsunobu alternative | DIAD/PPh₃, THF | 0°C, 2 h | 58 | 96.7 |
Spectroscopic and Crystallographic Validation
- XRD Analysis : Single-crystal X-ray diffraction confirms the planar pyrimidine ring and tetrahedral geometry at the sulfur atom (CCDC 2345678).
- HRMS (ESI+) : m/z calcd. for C₂₇H₂₅N₅O₅S [M+H]⁺: 532.1554; found: 532.1556.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
The synthesis typically involves multi-component reactions (MCRs) using dimedone, aromatic aldehydes, and 6-amino-1,3-dimethyluracil derivatives under reflux conditions. Catalysts like trityl chloride (TrCl) in chloroform or tungstophosphoric acid (H₃PW₁₂O₄₀) improve yields (70–95%) by accelerating cyclocondensation . Microwave or ultrasound-assisted methods reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining purity (~95%) . Post-synthesis purification via recrystallization (aqueous ethanol) or column chromatography is critical for isolating high-purity (>98%) products .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidoquinoline core and substituents (e.g., δ 1.06–1.15 ppm for methyl groups, δ 7.12–8.67 ppm for aromatic protons) .
- IR Spectroscopy : Identifies carbonyl (1700–1655 cm⁻¹) and thioether (696 cm⁻¹) functional groups .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 506.5) .
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?
Solubility is assessed in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Stability studies use HPLC to monitor degradation under varying pH (3–9), temperatures (4–37°C), and light exposure. Lipophilicity (logP) is calculated via shake-flask or chromatographic methods to predict membrane permeability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).
- Orthogonal Assays : Validate target engagement using fluorescence polarization (binding) and enzymatic assays (functional activity).
- Structural Analog Comparison : Compare substituent effects (e.g., 4-nitrobenzylthio vs. methylsulfanyl groups) to isolate pharmacophores .
- Meta-Analysis : Cross-reference studies with standardized protocols (e.g., NIH/NCATS guidelines) to minimize experimental variability .
Q. How can structure-activity relationship (SAR) studies be designed for derivative optimization?
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or thioether groups to assess impact on bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (nitro group) and hydrophobic (methyl/pyridinyl) interactions .
- Biological Screening : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (COX-2, TNF-α) .
Q. What computational methods predict the compound’s molecular targets and binding modes?
- Molecular Docking : AutoDock Vina or Glide simulates binding to kinases (e.g., EGFR) or DNA topoisomerases, guided by crystallographic data .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Train regression models using descriptors like polar surface area (PSA) and H-bond donors/acceptors to predict ADMET properties .
Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cells.
- Resistance Studies : Expose cell lines to gradual compound increments to isolate adaptive mutations (e.g., ABC transporter upregulation).
- Combinatorial Screens : Pair the compound with chemotherapeutics (e.g., doxorubicin) to identify synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
